2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
CAS No.: 343934-41-8
Cat. No.: VC21132239
Molecular Formula: C13H11NO6S
Molecular Weight: 309.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 343934-41-8 |
|---|---|
| Molecular Formula | C13H11NO6S |
| Molecular Weight | 309.3 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-ethenylsulfonylbenzoate |
| Standard InChI | InChI=1S/C13H11NO6S/c1-2-21(18,19)10-5-3-9(4-6-10)13(17)20-14-11(15)7-8-12(14)16/h2-6H,1,7-8H2 |
| Standard InChI Key | RNEGCBKQENAPPA-UHFFFAOYSA-N |
| SMILES | C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
| Canonical SMILES | C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Introduction
Chemical Identity
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IUPAC Name: 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
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Alternative Names:
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4-(Ethenylsulfonyl)benzoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester
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(2,5-Dioxopyrrolidin-1-yl) 4-ethenylsulfonylbenzoate
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4-Vinylsulfonylbenzoic acid-NHS
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PubChem CID: 22323706
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Molecular Formula:
Structural Characteristics
The compound consists of:
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A vinylsulfonyl functional group attached to a benzene ring.
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A benzoic acid moiety esterified with a succinimide (N-hydroxysuccinimide, NHS) group.
2D Structure:
The molecule is planar around the aromatic benzene ring and includes a reactive vinylsulfonyl group suitable for conjugation reactions.
3D Conformer:
The spatial arrangement shows the NHS ester and vinylsulfonyl groups positioned for chemical reactivity .
Synthesis
The synthesis typically involves the reaction of 4-vinylsulfonylbenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction forms the NHS ester derivative, which is highly reactive toward nucleophiles like amines.
Applications
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Bioconjugation:
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The NHS ester moiety is widely used in biochemistry for conjugating proteins, peptides, or other amine-containing molecules due to its high reactivity under mild conditions.
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The vinylsulfonyl group provides an additional site for selective thiol conjugation, making it valuable in dual-functional labeling strategies.
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Polymer Chemistry:
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It serves as a crosslinking agent or functional monomer in the synthesis of advanced polymers and hydrogels.
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Drug Delivery Systems:
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Its dual reactivity allows it to be incorporated into drug delivery systems for targeted therapies.
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Reactivity
The compound exhibits two key reactive sites:
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The NHS ester reacts rapidly with primary amines to form stable amide bonds.
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The vinylsulfonyl group undergoes Michael addition with thiols, enabling site-specific conjugation.
Stability
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Stable under dry conditions but hydrolyzes in aqueous environments, especially at basic pH, leading to loss of NHS functionality.
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The vinylsulfonyl group remains stable under neutral and mildly acidic conditions but may polymerize under radical conditions .
Biological Relevance
The compound's ability to form covalent bonds with biomolecules makes it a critical tool in proteomics and biomarker discovery.
Challenges
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Hydrolysis of the NHS ester limits its shelf life.
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Precautions are needed to avoid premature polymerization of the vinylsulfonyl group during storage or handling.
Future Directions
Research could focus on stabilizing derivatives of this compound for extended usability in biological systems or exploring its potential as a dual-functional crosslinker in advanced material science.
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